

Discovery and history of Methyl 2-furoate

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Compound of Interest

Compound Name: Methyl 2-furoate

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An In-depth Technical Guide to **Methyl 2-furoate**: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **Methyl 2-furoate**. Tailored for researchers, scientists, and professionals in drug development, this document details key experimental protocols, presents quantitative data in a structured format, and visualizes critical processes for enhanced understanding.

Discovery and Historical Context

The history of **Methyl 2-furoate** is intrinsically linked to its parent compound, 2-furoic acid.

The Precursor: 2-Furoic Acid

The journey began in 1780 when chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.^[1] This led to its initial name, pyromucic acid. This discovery marked the first-ever synthesis of a furan compound, predating the isolation of furfural by over four decades.^[1] The name "furoic acid" and its derivatives are derived from the Latin word *furfur*, meaning bran, which was the source material for these compounds.^[1]

Industrially, 2-furoic acid is produced from furfural. A common method is the Cannizzaro reaction, where furfural undergoes disproportionation in an aqueous sodium hydroxide solution to yield a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol.^[1] Alternatively, it can be synthesized through the oxidation of furfural or furfuryl alcohol.^{[1][2]}

Emergence of Methyl 2-furoate

While the precise discoverer and date of the first synthesis of **Methyl 2-furoate** are not well-documented in modern references, it is understood to have been first prepared in the early 20th century amid broader research into furan derivatives.^[3] Its synthesis is most commonly achieved via the acid-catalyzed esterification of 2-furoic acid with methanol, a classic reaction known as the Fischer esterification.^[3]

Physicochemical Properties

Methyl 2-furoate is a clear, pale yellow to brown liquid with a characteristic fruity, mushroom-like odor.^[3] It is also known by several synonyms, including Methyl furan-2-carboxylate, Methyl pyromucate, and 2-(Methoxycarbonyl)furan.^{[3][4]}

Table 1: Physicochemical Data for **Methyl 2-furoate**

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₃	^{[3][4]}
Molecular Weight	126.11 g/mol	^[5]
CAS Number	611-13-2	^[5]
Appearance	Clear pale yellow to brown liquid	^[3]
Boiling Point	181 °C	
Density	1.179 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.487	
Solubility	Slightly soluble in water; soluble in organic solvents	^[3]
Odor	Pleasant, fruity, mushroom-like	^[3]
Taste	Sweet, tart, fruity	^[3]

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-furoate** is typically a two-step process starting from furfural: the oxidation of furfural to 2-furoic acid, followed by the esterification of the acid with methanol. More recent methods also explore a one-step oxidative esterification.^[6]

Protocol 1: Synthesis of 2-Furoic Acid via Furfural Oxidation

This protocol describes the synthesis of 2-furoic acid using a cuprous oxide-silver oxide catalyst.

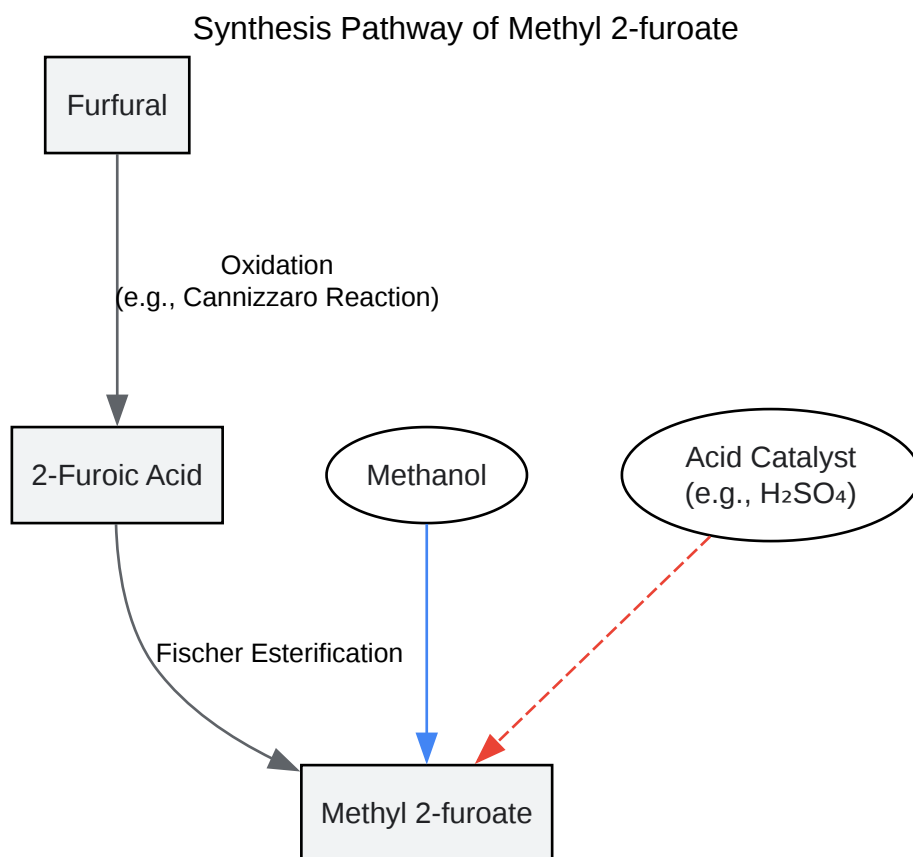
Materials:

- Furfural (freshly distilled)
- Sodium hydroxide (NaOH)
- Cuprous oxide (Cu_2O)
- Silver nitrate (AgNO_3)
- 30% Sulfuric acid (H_2SO_4)
- Activated carbon
- Ether

Procedure:

- A three-necked flask is equipped with a stirrer, two dropping funnels, and a gas inlet tube.
- To the flask, add 250 mL of a 2.5% NaOH solution and the cuprous oxide-silver oxide catalyst. The catalyst is prepared by suspending 9.6 g of commercial cuprous oxide in the NaOH solution and adding a solution of 0.5 g of silver nitrate in 15 mL of water.^[2]
- Place 96 g (1.0 mole) of freshly distilled furfural in one dropping funnel and a solution of 40 g (1.0 mole) of NaOH in 100 mL of water in the other.^[2]

- Heat the flask contents to approximately 55°C, begin vigorous stirring, and bubble a rapid stream of oxygen through the mixture.
- Simultaneously add the furfural and NaOH solution from the dropping funnels over 20-25 minutes.[\[2\]](#)
- After the addition is complete, continue stirring and the oxygen stream for one hour.
- Separate the catalyst by filtration. Extract the aqueous solution with three 30 mL portions of ether to remove unreacted furfural and byproducts.[\[2\]](#)
- Acidify the aqueous solution with 30% sulfuric acid, add 6-7 g of activated carbon, and boil for 45 minutes.[\[2\]](#)
- Filter the hot solution and cool the filtrate to 0°C for at least one hour to crystallize the 2-furoic acid.
- Collect the product by suction filtration and wash with small portions of ice water. The resulting 2-furoic acid appears as pale pink needles.[\[2\]](#)



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Caption: General synthesis pathway from Furfural to **Methyl 2-furoate**.

Protocol 2: Fischer Esterification of 2-Furoic Acid

This protocol details the common laboratory method for synthesizing **Methyl 2-furoate**.

Materials:

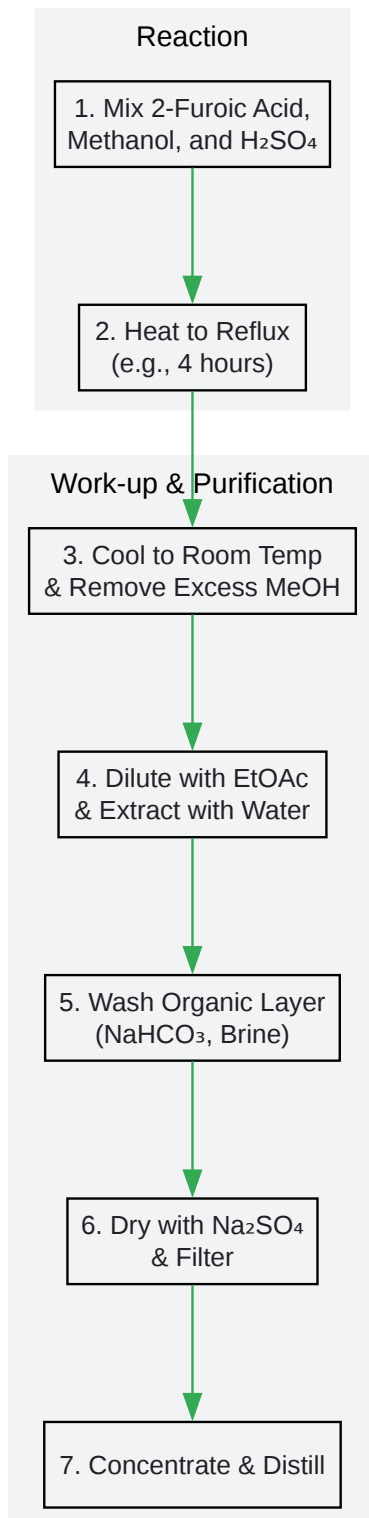
- 2-Furoic acid
- Methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-furoic acid (1.0 equivalent) in an excess of methanol (e.g., to create a 0.33 M solution).^[7]
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (typically 0.1 to 1.0 equivalent) to the solution while stirring.^{[7][8]}
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically heated for several hours (e.g., 4 hours).^{[3][7]} The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up - Quenching and Extraction:**
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure (rotary evaporator).^[8]
 - Dilute the residue with ethyl acetate and water.^{[7][8]}
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic phase sequentially with a saturated NaHCO_3 solution (to neutralize the acid catalyst) and then with brine.^[8]
- **Drying and Filtration:** Dry the organic layer over an anhydrous drying agent like Na_2SO_4 or MgSO_4 , then filter to remove the solid.^[8]
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation to yield pure **Methyl 2-furoate**.^[3]

Experimental Workflow: Fischer Esterification

[Click to download full resolution via product page](#)Caption: Step-by-step workflow for the synthesis of **Methyl 2-furoate**.

Applications

Methyl 2-furoate is a valuable compound with applications across several industries:

- **Flavor and Fragrance:** It is approved for use as a flavoring agent by FEMA (Flavor and Extract Manufacturers Association).[9] It imparts sweet, fruity, earthy, and sometimes caramel or tobacco notes to food products, beverages, and perfumes.[3][10][11] It occurs naturally in trace amounts in foods like coffee, cocoa, and various fruits.[3][12]
- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of more complex bioactive molecules and heterocyclic scaffolds.[3][10] For example, it has been used in the preparation of sesquiterpene lactones and cis-fused 5-oxofuro[2,3-b]furans, which are substructures in some natural products.
- **Organic Synthesis:** It is also utilized as a general solvent and reagent in various chemical syntheses.[3]

Conclusion

From its origins rooted in the 18th-century discovery of 2-furoic acid, **Methyl 2-furoate** has become an important specialty chemical. Its synthesis, primarily through the robust and well-understood Fischer esterification of a biomass-derived precursor, is a staple of organic chemistry. With its unique sensory properties and its utility as a synthetic building block, **Methyl 2-furoate** continues to be a relevant compound for researchers and professionals in the chemical, food, and pharmaceutical industries.

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